pKa₂ Acidity: Head-to-Head Comparison of Difluoromethylphosphonic Acid vs Non-Fluorinated Phosphonic Acid vs Phosphate
The second acid dissociation constant (pKa₂) of the target compound is approximately 5.4, compared to 7.6 for non-fluorinated alkylphosphonic acids and approximately 6.4 for phosphate monoesters [1]. This difference of approximately 2.2 pKa units corresponds to the difluoromethylphosphonic acid being about 160-fold more acidic at physiological pH than its non-fluorinated analogue, directly influencing its ionisation state and target engagement.
| Evidence Dimension | Second acid dissociation constant (pKa₂) |
|---|---|
| Target Compound Data | pKa₂ ≈ 5.4 |
| Comparator Or Baseline | Non-fluorinated alkylphosphonic acid: pKa₂ ≈ 7.6; Phosphate monoester: pKa₂ ≈ 6.4 |
| Quantified Difference | ΔpKa ≈ –2.2 vs phosphonic acid; ΔpKa ≈ –1.0 vs phosphate |
| Conditions | Aqueous solution, 25 °C, as reviewed in Romanenko & Kukhar (2006) |
Why This Matters
The pKa₂ of (difluoromethyl)phosphonic acid more closely matches that of natural phosphate substrates, enabling it to function as a non-hydrolysable phosphate mimic in enzyme inhibitor design where simple phosphonic acids would be predominantly mono-anionic and insufficiently ionised for catalytic-site recognition.
- [1] Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated Phosphonates: Synthesis and Biomedical Application. Chemical Reviews, 106(9), 3868–3935. View Source
